Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-

Lipophilicity Drug-likeness Membrane permeability

Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- (IUPAC: 2-(3-butoxyphenyl)-1,3,4-oxadiazole; CAS 5378-31-4) is a heterocyclic compound bearing a 1,3,4-oxadiazole core and a meta-butoxyphenyl substituent at the 2-position. It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 5378-31-4
Cat. No. B14725670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-
CAS5378-31-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NN=CO2
InChIInChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3
InChIKeyIHLRVUVFLZABKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(m-Butoxyphenyl)-1,3,4-oxadiazole (CAS 5378-31-4): Basic Identity & Physicochemical Profile


Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- (IUPAC: 2-(3-butoxyphenyl)-1,3,4-oxadiazole; CAS 5378-31-4) is a heterocyclic compound bearing a 1,3,4-oxadiazole core and a meta-butoxyphenyl substituent at the 2-position [1]. It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. Computed physicochemical parameters include a density of 1.105 g/cm³, a boiling point of 345.6 °C at 760 mmHg, and a predicted logP of 2.92 . These properties distinguish it from simpler 2-phenyl-1,3,4-oxadiazole analogs and lay the foundation for its scientific selection.

Why Simple 2-Phenyl-1,3,4-oxadiazole Substitution Cannot Replace 2-(m-Butoxyphenyl)-1,3,4-oxadiazole


Even within the same 1,3,4-oxadiazole scaffold, minor substituent modifications profoundly alter lipophilicity, thermal behavior, and biological performance. The meta-butoxy chain in the target compound increases the calculated logP by over 1 log unit relative to the unsubstituted 2-phenyl analog, which corresponds to roughly a 15-fold difference in the octanol-water partition coefficient and has direct consequences for membrane permeability and bioavailability . Furthermore, systematic matched-pair analyses have demonstrated that the 1,3,4-regioisomer itself exhibits order-of-magnitude differences in lipophilicity, metabolic stability, and hERG inhibition relative to 1,2,4-oxadiazole counterparts [1]. These quantitative disparities mean that casually interchanging a 2-phenyl-1,3,4-oxadiazole or a 1,2,4-oxadiazole congener for the target compound is scientifically unjustified and can lead to divergent experimental or process outcomes.

2-(m-Butoxyphenyl)-1,3,4-oxadiazole (CAS 5378-31-4): Quantitative Differentiation Evidence Guide


Lipophilicity (logP) Superiority of 2-(m-Butoxyphenyl)-1,3,4-oxadiazole vs. Unsubstituted and Methoxy Analogs

The target compound shows a predicted logP of 2.92 , significantly higher than the logP of 1.74 for the unsubstituted 2-phenyl-1,3,4-oxadiazole [1] and 1.75 for the 2-(4-methoxyphenyl)-1,3,4-oxadiazole analog . The +1.18 log unit difference corresponds to an approximately 15-fold greater partition coefficient, indicating substantially increased lipophilicity that can enhance passive membrane diffusion.

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Differentiation: Higher Thermal Stability vs. 2-Phenyl and 2-(4-Methoxyphenyl) Analogs

The boiling point of the target compound is 345.6 °C at 760 mmHg , which is 91.8 °C higher than that of 2-phenyl-1,3,4-oxadiazole (253.8 °C) and 49.2 °C higher than that of 2-(4-methoxyphenyl)-1,3,4-oxadiazole (296.4 °C) . This demonstrates markedly lower volatility, conferring advantages in high-temperature synthetic transformations and in reducing evaporative loss during storage or processing.

Thermal stability Volatility Process chemistry

1,3,4-Oxadiazole Regioisomeric Advantage Over 1,2,4-Oxadiazole: Class-Level Superiority in Drug-Like Properties

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole regioisomer consistently displays an order-of-magnitude lower lipophilicity (log D) and superior metabolic stability, as well as reduced hERG inhibition and improved aqueous solubility relative to its 1,2,4-counterpart [1]. While no matched-pair data exists specifically for the target compound, its 1,3,4-regioisomeric identity places it in the class that is broadly favored for drug-like properties.

Metabolic stability hERG inhibition Aqueous solubility

2-(m-Butoxyphenyl)-1,3,4-oxadiazole (CAS 5378-31-4): Best-Fit Application Scenarios Driven by Quantitative Evidence


Membrane Permeability and Cell-Based Assays Requiring Enhanced Lipophilicity

The 2.92 predicted logP of this compound surpasses that of the 2-phenyl and 2-(4-methoxyphenyl) analogs, making it particularly suitable for assays where passive membrane diffusion is rate-limiting. Its increased lipophilicity aligns with the needs of cellular uptake studies and intracellular target engagement experiments.

High-Temperature Organic Synthesis and Formulation Development

With a boiling point 91.8 °C higher than the parent 2-phenyl-1,3,4-oxadiazole , the target compound can withstand more demanding thermal conditions without evaporative loss. This property is valuable for solid-state reactions, melt processing, and formulations that require elevated processing temperatures.

Drug Discovery Scaffold Selection Where 1,3,4-Oxadiazole Regioisomeric Benefits Are Essential

Systematic analyses have demonstrated that the 1,3,4-oxadiazole regioisomer class, to which this compound belongs, offers an order-of-magnitude lower log D, enhanced metabolic stability, and reduced hERG inhibition compared to 1,2,4-oxadiazole isomers [1]. Selecting this compound secures these class-level pharmacokinetic and safety advantages, which are critical for lead optimization programs.

Quote Request

Request a Quote for Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.